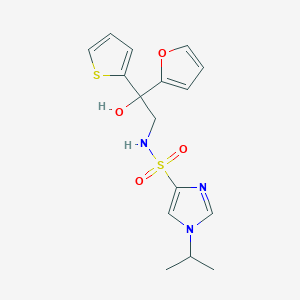

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c1-12(2)19-9-15(17-11-19)25(21,22)18-10-16(20,13-5-3-7-23-13)14-6-4-8-24-14/h3-9,11-12,18,20H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJVCYIBYRTCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that similar compounds with indole and thiophene moieties have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures have been found to interact with their targets, causing a variety of biological effects. For instance, indole derivatives have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. Similarly, thiophene derivatives have demonstrated a wide range of therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-cancer effects.

Biochemical Pathways

For instance, indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities, suggesting that they may affect pathways related to these biological processes. Similarly, thiophene derivatives have shown a wide range of therapeutic properties, indicating that they may influence various biochemical pathways.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework characterized by:

- Furan and Thiophene Rings : These heterocyclic components contribute to the compound's reactivity and biological activity.

- Imidazole Core : This five-membered ring is known for its diverse biological interactions, particularly in enzyme modulation.

Molecular Formula : C13H14N2O4S

Molecular Weight : 302.39 g/mol

CAS Number : 2034264-30-5

The mechanism of action of this compound likely involves:

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways.

- Receptor Modulation : It may bind to various receptors, influencing cellular signaling processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that imidazole derivatives, including this compound, possess significant antimicrobial properties. For example:

- In vitro studies demonstrated effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 1000 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| N-(2-(furan... | S. aureus | 62.5 |

| N-(2-(furan... | E. coli | 125 |

Antiviral Activity

The compound's structure suggests potential antiviral properties, particularly against RNA viruses. It may inhibit viral replication by targeting viral polymerases or proteases .

Anticancer Activity

Preliminary studies indicate that imidazole derivatives can induce apoptosis in cancer cells. The presence of the furan and thiophene moieties may enhance this effect by promoting reactive oxygen species (ROS) generation .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study conducted by Jain et al. evaluated various imidazole derivatives, including the target compound, against Gram-positive and Gram-negative bacteria using the broth microdilution method. The results indicated a strong bactericidal effect with MBC/MIC ratios suggesting effective treatment potential .

- Molecular Docking Studies :

- Therapeutic Potential Assessment :

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide has been studied for its effectiveness against various bacterial strains. Its mechanism likely involves inhibition of bacterial folate synthesis, similar to other sulfonamides.

Anticancer Potential

Recent studies have indicated that compounds with imidazole and sulfonamide groups exhibit anticancer activities. The unique structure of this compound may allow it to interact with specific cellular targets involved in cancer proliferation and survival, warranting further investigation into its potential as an anticancer agent.

Glycine Transporter Inhibition

This compound has been identified as a potent inhibitor of glycine transporter 1 (GlyT1). GlyT1 inhibitors are of interest for their potential therapeutic applications in treating neurological disorders such as schizophrenia and depression, where glycine modulation may play a crucial role in symptom management.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the imidazole core through cyclization reactions.

- Introduction of the sulfonamide group via nucleophilic substitution.

- Functionalization of furan and thiophene moieties to enhance biological activity.

The reaction conditions—such as temperature, solvent choice, and catalysts—are critical for achieving high yields and purity.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of various sulfonamides, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent in infectious diseases.

Case Study 2: Neuropharmacological Effects

In preclinical trials, this compound was tested as a GlyT1 inhibitor in animal models exhibiting symptoms similar to schizophrenia. The results demonstrated improvements in behavioral assays, supporting the hypothesis that modulation of glycine levels can influence neurochemical pathways relevant to psychiatric conditions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Functional Group Impact on Bioactivity

- Sulfonamide vs. Thioacetamide : The target’s sulfonamide group may enhance water solubility and hydrogen-bonding capacity compared to thioacetamide derivatives (e.g., Compound 9 ). This could improve pharmacokinetics in enzyme-targeted applications.

- Dual Heteroaromatic Substitution : The simultaneous presence of furan and thiophene may confer synergistic electronic effects (furan’s electron-richness vs. thiophene’s polarizability), unlike single-heterocycle analogs .

Stability and Tautomerism

- Unlike triazole-thiones (e.g., ), the target compound lacks tautomeric equilibria due to its rigid hydroxyethyl bridge. This stability contrasts with compounds like 5-(4-sulfonylphenyl)-1,2,4-triazoles, which exist as thione-thiol tautomers .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a sulfonamide group, a central hydroxyethyl bridge linking furan and thiophene rings, and an isopropyl-substituted imidazole. These moieties confer distinct electronic and steric properties:

- The sulfonamide group enhances hydrogen-bonding potential, critical for target binding .

- The furan and thiophene rings contribute π-electron density, influencing aromatic interactions in biological systems .

- The imidazole ring provides a basic nitrogen for pH-dependent solubility and coordination with metal ions . Methodological Insight: Use computational tools like DFT (Density Functional Theory) to model electronic distributions and predict reactive sites.

Q. What synthetic routes are documented for similar sulfonamide-imidazole hybrids?

Multi-step synthesis typically involves:

- Step 1 : Condensation of furan-2-carbaldehyde and thiophene-2-carbaldehyde to form a dihydroxyethyl intermediate under basic conditions (e.g., KOH/EtOH) .

- Step 2 : Sulfonylation of the imidazole ring using sulfonyl chlorides in anhydrous dichloromethane .

- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the final product . Key Data: Yields for analogous compounds range from 45–65%, with purity >95% confirmed by HPLC .

Q. How is the compound characterized to confirm structural integrity?

Standard protocols include:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z ~451) .

- IR Spectroscopy : Peaks at 1150–1250 cm for sulfonamide S=O stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final sulfonylation step?

Critical parameters include:

- Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .

- Solvent : Use anhydrous DMF to enhance solubility of intermediates while avoiding hydrolysis .

- Catalyst : Add 4-dimethylaminopyridine (DMAP) to accelerate sulfonamide bond formation . Data Contradiction Alert: Some studies report higher yields with THF instead of DMF, necessitating solvent screening .

Q. What computational strategies predict the compound’s binding affinity for antimicrobial targets?

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR). Prioritize residues like Phe92 and Thr121 for hydrogen bonding .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes . Validation: Compare predicted binding energies (-9.2 to -11.5 kcal/mol) with experimental IC values from enzyme assays .

Q. How can conflicting solubility data be resolved for this hydrophobic compound?

- Solubility Screening : Test in DMSO/PBS mixtures (10–90% v/v) with sonication.

- Surfactant Use : Add 0.1% Tween-80 to improve aqueous dispersion .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to identify optimal solvents . Reported Data: Solubility in DMSO: >50 mg/mL; in water: <0.1 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.